(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate
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Overview
Description
(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate involves several steps. The synthetic route typically begins with the preparation of the 2,6-difluorobenzoyl chloride, which is then reacted with the appropriate amine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate can be compared with other similar compounds, such as:
- N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-phenyl)methylidene]amine
- N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinyl)methylidene]amine
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity
Biological Activity
(Z)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}amino 2,6-difluorobenzoate, also known by its CAS number 339019-80-6, is a complex organic compound with potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine moiety attached to a nitro-substituted phenyl ring, contributing to its unique biological properties. Its molecular formula is C19H17F2N3O4, with a molecular weight of approximately 391.35 g/mol. The presence of difluorobenzoate enhances its lipophilicity and biological interaction potential.
Structural Formula
Research indicates that this compound exhibits significant anti-inflammatory and antioxidant properties. Molecular docking studies suggest that it interacts with various biological targets, potentially inhibiting pathways associated with diseases such as cancer and neurodegenerative disorders.
Key Biological Activities:
- Anti-inflammatory : The compound may inhibit pro-inflammatory cytokines, reducing inflammation.
- Antioxidant : It scavenges free radicals, protecting cells from oxidative stress.
- Anticancer : Preliminary studies indicate potential activity against cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness in reducing cell proliferation in various cancer cell lines. For instance, it has shown promising results against breast and lung cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induces apoptosis |
A549 (Lung) | 15.0 | Inhibits cell cycle progression |
In Vivo Studies
In vivo studies using animal models have further elucidated the compound's therapeutic potential. For example, in a mouse model of inflammation, the administration of this compound resulted in a significant reduction in edema and inflammatory markers.
Case Study: Mouse Model of Inflammation
- Dosage : 20 mg/kg body weight
- Outcome : 40% reduction in paw edema compared to control group
- Biomarkers Measured : TNF-alpha and IL-6 levels significantly decreased.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Compound Name | Structure | Biological Activity |
---|---|---|
5-Methylpyrazole | Structure | Anti-inflammatory |
4-Aminoantipyrine | Structure | Analgesic and anti-inflammatory |
4-Nitrophenylhydrazone | Structure | Antioxidant properties |
The structural uniqueness of this compound enhances its biological activity compared to other pyrazole derivatives due to the presence of the piperidine ring and nitro group.
Properties
IUPAC Name |
[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4/c20-14-5-4-6-15(21)18(14)19(25)28-22-12-13-7-8-16(17(11-13)24(26)27)23-9-2-1-3-10-23/h4-8,11-12H,1-3,9-10H2/b22-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNNZQSFEKYADA-UUYOSTAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=NOC(=O)C3=C(C=CC=C3F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)/C=N\OC(=O)C3=C(C=CC=C3F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.